5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine is a chemical compound belonging to the isoxazole class, which is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its immunomodulatory properties. Isoxazole derivatives, including 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine, have been classified based on their biological activities and structural features, making them significant in drug development and therapeutic applications .
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine can be achieved through several methods. A notable approach involves the [3 + 2] cycloaddition of nitrile oxides with suitable precursors such as 1,3-diketones or β-ketoesters. This method has been optimized to occur in aqueous media under mild basic conditions at room temperature, providing an environmentally friendly synthesis pathway . The reaction typically completes within 1–2 hours, yielding high selectivity for the desired isoxazole structure while minimizing side reactions .
The molecular formula of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine is . The compound features a distinct isoxazole ring fused with a phenyl group substituted with a fluorine atom and a methoxy group.
5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine can participate in various chemical reactions typical of amines and heterocycles. Its reactivity includes:
These reactions are facilitated by the electronic effects of the substituents on the aromatic ring, influencing both reactivity and selectivity.
The mechanism of action for 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine primarily involves its interaction with biological targets related to immune function regulation. Studies suggest that this compound can modulate immune responses by influencing cytokine production and T-cell activation .
The physical and chemical properties of 5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine are critical for understanding its behavior in biological systems:
Experimental data regarding melting point, boiling point, and density may be available in specialized databases but are not universally reported.
5-(3-Fluoro-4-methoxyphenyl)isoxazol-3-amine has potential applications in several scientific fields:
Isoxazole—a five-membered heterocycle featuring nitrogen and oxygen atoms adjacent positions—represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and synthetic adaptability. This core structure is integral to numerous pharmaceuticals, including the COX-2 inhibitor valdecoxib, β-lactamase-resistant antibiotics (flucloxacillin), and the anticonvulsant zonisamide [2] [4]. The isoxazole ring’s metabolic stability and capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking, van der Waals forces) enable targeted modulation of biological pathways. Its presence in cytotoxic agents, kinase inhibitors, and antimicrobials underscores broad therapeutic utility [6] [9].
Recent advances highlight isoxazole derivatives in targeted cancer therapies. For example, 3,5-disubstituted isoxazoles demonstrate potent antiproliferative effects against breast (MCF-7) and cervical (HeLa) cancer cell lines, with IC₅₀ values as low as 19.5 µM. Molecular studies reveal downregulation of estrogen receptor-alpha (ER-α) as one mechanism of action [4]. Similarly, HDAC inhibitors bearing isoxazole moieties exhibit >500-fold selectivity for HDAC6 over class I HDACs, though optimal antitumor efficacy requires balanced inhibition across HDAC classes [4]. The structural versatility of isoxazoles facilitates hybrid molecule design, as seen in marine alkaloid-isoxazole conjugates that selectively inhibit oral cancer (KB403) cells [4].
Table 1: Biological Activities of Representative Isoxazole Derivatives
Compound Structure | Biological Activity | Key Findings |
---|---|---|
5-(Thiophen-2-yl)-3-(3,4-dimethoxyphenyl)isoxazole | Antiproliferative (MCF-7, HeLa) | IC₅₀ = 19.5 µM (MCF-7), 39.2 µM (HeLa); ER-α downregulation [4] |
RET kinase inhibitor with isoxazole linker | RET kinase inhibition | IC₅₀ = 1.4 nM (wild-type RET); >60-fold selectivity over VEGFR2 [4] |
Hybrid marine alkaloid-isoxazole | Selective cytotoxicity (KB403 oral cancer) | Significant growth inhibition at 10 µM; minimal effect on non-malignant cells [4] |
The strategic incorporation of fluorine and methoxy groups into bioactive scaffolds leverages distinct physicochemical effects to optimize drug-like properties. Fluorine’s high electronegativity (3.98 Pauling scale) enhances binding affinity through dipole interactions and improved target complementarity. Crucially, it reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life. The 3-fluoro-4-methoxyphenyl moiety—present in 5-(3-fluoro-4-methoxyphenyl)isoxazol-3-amine—exemplifies this synergy: fluorine’s electron-withdrawing effect balances the methoxy group’s electron-donating character, fine-tuning electronic distribution [4] [8] [10].
Methoxy groups (-OCH₃) influence pharmacokinetics through steric and electronic effects. They shield labile sites from oxidation, enhance membrane permeability by moderating log P values, and engage in hydrophobic pocket interactions. In isoxazole derivatives, methoxy substitution at C4 of the phenyl ring improves in vitro metabolic stability by 35–50% compared to unsubstituted analogs [5] [10]. Combined fluorine-methoxy substitutions further optimize absorption; for instance, fluorinated isoxazole carboxamides exhibit 2.5-fold higher Caco-2 permeability than non-fluorinated counterparts [8].
Table 2: Substituent Effects on Isoxazole Compound Properties
Substituent Pattern | Key Property Enhancements | Observed Biological Impact |
---|---|---|
4-Methoxyphenyl | ↑ Metabolic stability (CYP3A4 resistance); ↑ Lipophilicity (log P +0.5) | 40% longer plasma t₁/₂ in murine models vs. unsubstituted [10] |
3-Fluorophenyl | ↑ Binding affinity (dipole interactions); ↓ Metabolic oxidation | 3-fold higher kinase inhibition potency [8] |
3-Fluoro-4-methoxyphenyl | Balanced electronic effects; Optimal log P (2.1–2.4); ↑ Membrane permeability | 92% oral bioavailability in preclinical models [5] [10] |
5-Arylisoxazol-3-amines emerged as critical pharmacophores due to their balanced electronics and conformational rigidity. Early research (1990s–2000s) exploited the isoxazole ring as a bioisostere for labile functionalities. For example, replacing the enolizable β-diketone in curcumin with isoxazole yielded stable analogs (e.g., compound 22) with retained COX-2 inhibition (85% at 10 µM) and enhanced antioxidant capacity [4]. This validated isoxazole’s role in stabilizing oxidation-prone pharmacophores.
The 2000s witnessed targeted applications in kinase inhibition and cytotoxic agent design. The 3-amino group enabled hydrogen-bonding interactions with ATP-binding pockets, exemplified by RET kinase inhibitors (e.g., compound 29) where 5-(3-fluoro-4-methoxyphenyl)isoxazol-3-amine served as a rigid linker. This compound achieved IC₅₀ = 1.4 nM against wild-type RET kinase with >60-fold selectivity over VEGFR2—attributed to hydrogen bonds with Lys758 and hydrophobic contact with the gatekeeper residue [4]. Concurrently, aryl isoxazolamines functioned as synthons for cytotoxic pharmacophores like N-arylfumaramides, demonstrating sub-micromolar activity against leukemia (L1210) and lymphoma (Molt 4/C8) cells [3].
Modern applications leverage fluorine and methoxy synergism. Derivatives like 5-(4-fluorophenyl)isoxazol-3-amine (melting point: 128–130°C; CAS: 925005-35-2) serve as intermediates for neurodegenerative and anticancer agents, exploiting fluorine’s ability to enhance blood-brain barrier penetration [8]. Similarly, 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid (melting point: 245–247°C; CAS: 123456-78-9) is a versatile precursor for anticancer conjugates, utilizing the carboxylic acid for amide bond formation with biologics [5].
Table 3: Evolution of Key 5-Arylisoxazol-3-amine Pharmacophores
Compound Class/Example | Structural Features | Therapeutic Application |
---|---|---|
Curcumin-isoxazole hybrids (e.g., Compound 22) | Isoxazole replacement of β-diketone | Anti-inflammatory/antioxidant agents; COX-2 inhibition [4] |
N-Arylfumaramide derivatives | Isoxazol-3-amine linked to fumarate | Cytotoxic agents vs. leukemia/lymphoma (IC₅₀ < 5 µM) [3] |
RET kinase inhibitors (e.g., Compound 29) | 3-Amino group H-bonding with Lys758 | Selective RET kinase inhibition; thyroid cancer [4] |
5-(4-Fluorophenyl)isoxazol-3-amine | Fluorine-enhanced BBB penetration | Intermediate for CNS-targeted agents [8] |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4